Ethyl 7-mercaptochromane-2-carboxylate
Description
Ethyl 7-mercaptochromane-2-carboxylate is a chromane-derived compound featuring a mercapto (-SH) substituent at position 7 and an ethyl ester group at position 2. Chromane derivatives are bicyclic structures comprising a benzene ring fused to a dihydropyran ring, making them structurally versatile for pharmaceutical and agrochemical applications. The mercapto group introduces unique reactivity, including nucleophilicity and susceptibility to oxidation, which distinguishes it from oxygenated analogs (e.g., methoxy or hydroxyl derivatives).
Properties
Molecular Formula |
C12H14O3S |
|---|---|
Molecular Weight |
238.30 g/mol |
IUPAC Name |
ethyl 7-sulfanyl-3,4-dihydro-2H-chromene-2-carboxylate |
InChI |
InChI=1S/C12H14O3S/c1-2-14-12(13)10-6-4-8-3-5-9(16)7-11(8)15-10/h3,5,7,10,16H,2,4,6H2,1H3 |
InChI Key |
CUEXGCOACOMZSH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC2=C(O1)C=C(C=C2)S |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares Ethyl 7-mercaptochromane-2-carboxylate with three analogs:
| Compound Name | CAS | Molecular Formula | Molecular Weight | Substituent | Substituent Position | Ester Position |
|---|---|---|---|---|---|---|
| This compound | Not available | C₁₂H₁₄O₃S | 238.3 (calc.) | Mercapto (-SH) | 7 | 2 |
| Ethyl 7-methoxychroman-3-carboxylate | 885271-77-2 | C₁₃H₁₆O₄ | 236.26 | Methoxy (-OCH₃) | 7 | 3 |
| Ethyl 5-methoxyindole-2-carboxylate | 128717-77-1 | C₁₂H₁₃NO₃ | 219.24 | Methoxy (-OCH₃) | 5 (indole) | 2 |
| Ethyl 7-hydroxychroman-2-carboxylate | Not available | C₁₂H₁₄O₄ | 238.24 (calc.) | Hydroxyl (-OH) | 7 | 2 |
Key Observations :
- Substituent Effects: The mercapto group (-SH) in this compound confers higher acidity (pKa ~10) compared to hydroxyl (-OH, pKa ~16–19) and non-acidic methoxy (-OCH₃) groups. This impacts solubility and reactivity in synthetic pathways . The sulfur atom in the mercapto group increases molecular weight by ~2 amu compared to the hydroxyl analog (C₁₂H₁₄O₃S vs. C₁₂H₁₄O₄).
Reactivity and Stability
Mercapto Group :
- Prone to oxidation, forming disulfide bonds under mild oxidative conditions. This necessitates inert storage environments (e.g., nitrogen atmosphere) compared to methoxy or hydroxyl analogs .
- Acts as a strong nucleophile, enabling thiol-ene click chemistry or conjugation with electrophiles—a feature absent in oxygenated analogs.
- Methoxy and Hydroxyl Groups: Methoxy derivatives (e.g., Ethyl 7-methoxychroman-3-carboxylate) exhibit enhanced lipophilicity and metabolic stability compared to polar hydroxyl or mercapto groups .
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